N-benzyl-3-methylbutan-2-amine
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Description
N-benzyl-3-methylbutan-2-amine is a useful research compound. Its molecular formula is C12H19N and its molecular weight is 177.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications and Chemical Synthesis
N-benzyl-3-methylbutan-2-amine has been studied in the context of hydrodenitrogenation (HDN) processes, which are crucial for removing nitrogen-containing compounds from fossil fuels. Zhao and Prins (2004) investigated the HDN of alkylamines, including this compound, finding that certain amines with tertiary α-carbon atoms react faster than those with secondary α-carbon atoms, indicating a specific reactivity that could be leveraged in refining processes (Zhao & Prins, 2004).
Asymmetric Synthesis
This compound plays a role in asymmetric synthesis, which is fundamental for producing enantiomerically pure compounds. Bunnage et al. (2003) described its use in the asymmetric synthesis of diaminobutanoic acid, a process that highlights its potential in creating building blocks for pharmaceuticals and agrochemicals (Bunnage et al., 2003).
Enantioselective Acylation
The compound has been involved in studies on enantioselective acylation, demonstrating its versatility in organic synthesis. Al‐Sehemi et al. (2000) explored the use of this compound derivatives for acylating amines, showcasing its application in creating compounds with potential medicinal properties (Al‐Sehemi et al., 2000).
Aroma Compound Analysis in Fermented Foods
Research by Matheis, Granvogl, and Schieberle (2016) into the Ehrlich degradation pathway in fermented foods involved the analysis of compounds related to this compound. Their work contributes to understanding the formation of aroma compounds, which is essential for food science and technology (Matheis, Granvogl, & Schieberle, 2016).
Properties
IUPAC Name |
N-benzyl-3-methylbutan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-10(2)11(3)13-9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTYIEJFRYCKGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70549572 |
Source
|
Record name | N-Benzyl-3-methylbutan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70549572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110871-35-7 |
Source
|
Record name | N-Benzyl-3-methylbutan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70549572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.